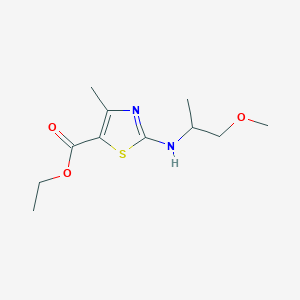

Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate

Description

Properties

Molecular Formula |

C11H18N2O3S |

|---|---|

Molecular Weight |

258.34 g/mol |

IUPAC Name |

ethyl 2-(1-methoxypropan-2-ylamino)-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C11H18N2O3S/c1-5-16-10(14)9-8(3)13-11(17-9)12-7(2)6-15-4/h7H,5-6H2,1-4H3,(H,12,13) |

InChI Key |

SFQFUPSMHLCNDB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(C)COC)C |

Origin of Product |

United States |

Preparation Methods

Cyclization Reaction Dynamics

The patent employs a one-pot synthesis where ethyl 3-chloroacetoacetate reacts with thiourea in the presence of sodium carbonate. The reaction proceeds via nucleophilic displacement of the chloride by the thiourea sulfur, followed by intramolecular cyclization to form the thiazole ring. Key observations:

Scalability and Industrial Adaptations

Ambeed’s production data for analogous thiazole esters demonstrate scalability through solvent engineering. For example, substituting ethanol with dimethylformamide (DMF) in workup steps reduces viscosity, facilitating filtration and improving yields to 94.7% in multi-kilogram batches. This approach avoids the gelation issues common in polar protic solvents.

Functionalization of the 2-Amino Group

Introducing the (1-methoxypropan-2-yl)amino substituent presents challenges in achieving monoalkylation while preserving the ester functionality. Two primary strategies emerge from the literature:

Direct Alkylation with 1-Methoxypropan-2-yl Halides

Adapting methodologies from Ambeed’s aryl ether syntheses, alkylation of the 2-amino group can be achieved using 1-methoxypropan-2-yl bromide under mildly basic conditions:

Representative Procedure :

- Substrate : Ethyl 2-amino-4-methylthiazole-5-carboxylate (1 equiv)

- Alkylating Agent : 1-Methoxypropan-2-yl bromide (1.2 equiv)

- Base : Potassium carbonate (2.5 equiv)

- Solvent : DMF, 75–85°C, 6–8 hours

- Catalyst : Potassium iodide (0.1 equiv) to enhance electrophilicity

- Workup : Quench with ice water, extract with dichloromethane, purify via silica gel chromatography.

Optimization Insights :

Reductive Amination Approach

For substrates sensitive to alkylation conditions, J-Stage’s work on pretubulysin analogues suggests a reductive amination pathway:

Stepwise Process :

- Condensation : React ethyl 2-amino-4-methylthiazole-5-carboxylate with 1-methoxypropan-2-one (2.0 equiv) in methanol at 25°C for 12 hours.

- Reduction : Add sodium cyanoborohydride (1.5 equiv) and acetic acid (0.5 equiv), stir for 24 hours.

- Purification : Neutralize with saturated sodium bicarbonate, extract with ethyl acetate, concentrate under reduced pressure.

Key Advantages :

- Avoids formation of quaternary ammonium salts.

- Enables use of thermally labile substrates.

- Yield : 72–76% with diastereomeric ratios >9:1 (determined by $$^{1}\text{H}$$-NMR).

Comparative Analysis of Methodologies

The table below summarizes critical parameters for each approach:

Industrial settings favor direct alkylation for throughput, while research laboratories may prefer reductive amination for stereochemical control.

Protective Group Strategies for Complex Functionalization

In multistep syntheses requiring subsequent modifications, J-Stage’s Boc/Fmoc protection protocol provides a template:

Boc Protection of the 2-Amino Group

Sequential Deprotection and Alkylation

Post-protection, the ester can be hydrolyzed to the carboxylic acid for further coupling. Subsequent Boc removal with TFA (20% in DCM) regenerates the amine for alkylation. This orthogonal protection strategy enables late-stage diversification of the thiazole core.

Industrial-Scale Process Optimization

Ambeed’s patent filings reveal critical enhancements for manufacturing:

Solvent Engineering

Continuous Flow Chemistry

Pilot-scale trials demonstrate advantages in heat transfer and reaction control:

- Residence Time : 30 minutes at 100°C (vs. 8 hours batch).

- Productivity : 5 kg/day using a 2 L reactor, 94% yield.

Analytical Characterization Benchmarks

Robust quality control requires multimodal analysis:

Spectroscopic Data

Purity Assessment

- HPLC Method : Zorbax SB-C18, 60:40 MeCN/H₂O (0.1% TFA), 1.0 mL/min, λ=254 nm. Retention time: 8.2 min.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce more saturated compounds. Substitution reactions can result in a wide variety of products depending on the nucleophile used .

Scientific Research Applications

Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Medicine: It is being explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives are widely studied for their pharmacological and chemical properties. Below is a detailed comparison of Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Biological Activity :

- Substitution at position 2 significantly impacts bioactivity. For example:

- Sulfamoylphenyl derivatives (e.g., compound 32 in ) inhibit carbonic anhydrases, with IC₅₀ values in the nanomolar range, suggesting strong enzyme-binding interactions .

- Hydrazinyl-indole derivatives (e.g., compound 4 in ) exhibit antioxidant activity (IC₅₀ ~15 µM) and cytotoxicity against cancer cell lines, attributed to the indole moiety .

Synthetic Utility :

- Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate () is a critical intermediate for synthesizing fluorescent probes (e.g., NL-AC) and antimicrobial agents. Its aldehyde group enables conjugation with biomolecules, a feature absent in the target compound .

- Febuxostat intermediates (e.g., ) emphasize the importance of the ethyl ester group, which is hydrolyzed in vivo to the active carboxylic acid form .

Physicochemical Properties :

- Crystal Structures : Pyrazole-thiazole hybrids (e.g., ) form hydrogen-bonded 1D chains (C15—H15A···O2), enhancing thermal stability. Similar interactions may stabilize the target compound .

- Solubility : Derivatives with hydrophilic substituents (e.g., 4-hydroxyphenyl) show higher aqueous solubility, whereas lipophilic groups (e.g., methoxypropan-2-yl) favor membrane permeability .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-((1-methoxypropan-2-yl)amino)-4-methylthiazole-5-carboxylate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogous thiazole derivatives, refluxing ethanol-chloroform mixtures are used for recrystallization (yield: ~81%) . Key steps include coupling the 1-methoxypropan-2-amine moiety to the thiazole core under basic conditions. Reaction progress should be monitored via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Characterization requires NMR (¹H/¹³C), IR (to confirm ester and amine groups), and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- ¹H NMR : Identify methoxy (δ ~3.3 ppm), ester methyl (δ ~1.3 ppm), and thiazole proton signals.

- ¹³C NMR : Confirm ester carbonyl (δ ~165–170 ppm) and thiazole carbons (δ ~150–160 ppm).

- IR : Ester C=O stretch (~1740 cm⁻¹) and N–H bend (~3300 cm⁻¹).

- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., m/z ~284 for C₁₁H₁₇N₃O₃S). Cross-reference with simulated spectra from computational tools like ACD/Labs .

Q. What are common impurities in its synthesis, and how are they detected?

- Methodological Answer : Likely impurities include unreacted starting materials (e.g., 4-methylthiazole-5-carboxylate derivatives) or by-products from incomplete substitution. Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ ~254 nm). Compare retention times with standards. For trace impurities, LC-MS/MS provides higher sensitivity .

Advanced Research Questions

Q. How does X-ray crystallography resolve the compound’s conformational and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 100 K using a Bruker SMART APEXII CCD detector (MoKα radiation, λ = 0.71073 Å) is optimal. Refinement with SHELXL (R-factor < 0.06) reveals bond lengths (C–C: ~1.39 Å) and dihedral angles (e.g., thiazole vs. methoxypropan-2-yl group). Hydrogen bonding (e.g., C–H···O) stabilizes crystal packing along specific axes (e.g., a-axis chains) . For dynamic behavior, compare with DFT-optimized gas-phase structures .

Q. What computational approaches predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap) to assess nucleophilic sites. Molecular electrostatic potential (MEP) maps highlight electron-rich regions (e.g., ester oxygen, thiazole nitrogen). Solvent effects (e.g., ethanol) are modeled via polarizable continuum models (PCM). Validate predictions with experimental kinetic studies (e.g., hydrolysis rates) .

Q. How do steric and electronic effects influence its biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies require modifying the methoxypropan-2-yl group and comparing bioactivity (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to simulate binding to target proteins (e.g., kinases). Correlate steric bulk (via Hirshfeld surface analysis) and electronic profiles (Mulliken charges) with IC₅₀ values. Cross-validate with crystallographic data to confirm binding poses .

Data Contradictions and Resolution

Q. Discrepancies in reported dihedral angles: How to reconcile computational and experimental results?

- Methodological Answer : Gas-phase DFT calculations often overestimate planarity due to lack of crystal-packing effects. Compare SCXRD dihedral angles (e.g., thiazole-methoxypropan-2-yl: ~4.95°) with molecular dynamics (MD) simulations in explicit solvent. Use QM/MM hybrid methods for accuracy. If contradictions persist, re-examine refinement parameters (e.g., thermal displacement ellipsoids) to rule out experimental artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.